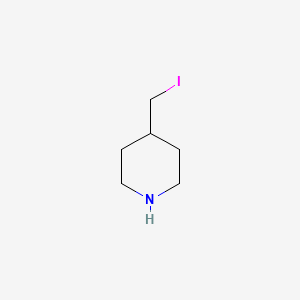

4-(Iodomethyl)piperidine

Description

BenchChem offers high-quality 4-(Iodomethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Iodomethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(iodomethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXYNMWHONWNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693548 | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4945-54-4 | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4945-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(Iodomethyl)piperidine Hydrochloride

The following technical guide is structured as a strategic monograph for drug development professionals. It prioritizes the practical application, stability challenges, and synthetic utility of 4-(Iodomethyl)piperidine Hydrochloride , identified by the specific salt-form CAS 1353976-20-1 .

CAS: 1353976-20-1 Role: Electrophilic Piperidine Scaffold & Linker Module Version: 2.0 (Application Scientist Series)

Executive Analysis: The "Tethered" Piperidine

In modern medicinal chemistry, the piperidine ring is a "privileged structure," appearing in over 20 distinct drug classes, including antihistamines, antipsychotics, and kinase inhibitors. 4-(Iodomethyl)piperidine Hydrochloride (CAS 1353976-20-1) represents a critical tactical reagent for introducing this moiety.

Unlike simple piperidines, this compound features an exocyclic electrophile (the iodomethyl group) tethered to the 4-position. This geometric arrangement allows researchers to extend a pharmacophore away from a binding pocket, making it an ideal "linker" unit in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) design.

Critical Technical Distinction: Researchers must distinguish between the Free Base and the Hydrochloride Salt .

-

Free Base: Highly unstable. The secondary amine (nucleophile) can attack the iodomethyl group (electrophile) of a neighboring molecule, leading to rapid intermolecular polymerization (self-immolation).

-

HCl Salt (1353976-20-1): The protonated amine (

) is non-nucleophilic, rendering the solid stable for storage and handling. This guide focuses exclusively on the stable HCl salt.

Technical Specifications & Properties

| Property | Specification |

| Chemical Name | 4-(Iodomethyl)piperidine hydrochloride |

| CAS Number | 1353976-20-1 |

| Molecular Formula | |

| Molecular Weight | 261.53 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics ( |

| Reactive Moiety | Primary Alkyl Iodide ( |

| Storage | 2-8°C, Hygroscopic, Light Sensitive (Iodides degrade to |

Mechanistic Reactivity Profile

The utility of 4-(Iodomethyl)piperidine lies in its bifunctional orthogonality .

-

Site A (Amine): Protected as the hydrochloride salt. It remains inert until basic workup releases the free amine for reductive amination or amide coupling.

-

Site B (Iodide): A "soft" leaving group. The C-I bond is weaker than C-Br or C-Cl, facilitating rapid

substitution under mild conditions, which is crucial when coupling to sensitive heteroaromatic scaffolds.

Visualization: Reactivity & Instability Pathways

The following diagram illustrates the stability dichotomy and the intended synthetic pathway.

Figure 1: The "Use-it-or-Lose-it" dynamic. The free base must be generated in situ in the presence of the target nucleophile to prevent polymerization.

Validated Experimental Protocols

Protocol A: Synthesis of the HCl Salt (The "Appel" Route)

Context: While commercially available, synthesizing fresh salt ensures the absence of free iodine (

Reagents: N-Boc-4-piperidinemethanol, Triphenylphosphine (

-

Iodination (Appel Reaction):

-

Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM (

). -

Add Imidazole (1.5 eq) and

(1.2 eq). Cool to 0°C. -

Add Iodine (

, 1.2 eq) portion-wise. The solution will turn dark, then fade to yellow. -

Stir at RT for 2 hours. (Monitor by TLC:

of iodide is typically higher than alcohol). -

Workup: Quench with saturated

(removes excess

-

-

Deprotection & Salt Formation:

-

Dissolve the N-Boc intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5.0 eq) at 0°C.

-

Stir at RT for 4 hours. A white precipitate will form.

-

Isolation: Filter the solid under

. Wash with cold diethyl ether (removes organic byproducts). -

Drying: Dry under high vacuum to yield 4-(Iodomethyl)piperidine Hydrochloride as a white hygroscopic powder.

-

Protocol B: Controlled Coupling (Application)

Context: Attaching the piperidine tail to a phenolic drug scaffold.

Reagents: Phenolic Scaffold (Ar-OH), 4-(Iodomethyl)piperidine HCl,

-

Activation:

-

Dissolve Ar-OH (1.0 eq) in anhydrous DMF.

-

Add

(3.0 eq). Note: Excess base is required to neutralize the HCl salt AND deprotonate the phenol. -

Stir at RT for 15 mins to generate the phenoxide anion.

-

-

Coupling:

-

Add 4-(Iodomethyl)piperidine HCl (1.2 eq) directly as a solid.

-

Heat to 60°C for 4–12 hours.

-

Why Iodide? The iodide leaving group allows this reaction to proceed at 60°C. The corresponding bromide often requires 80–100°C, which may degrade sensitive scaffolds.

-

-

Workup:

-

Dilute with water (dissolves inorganic salts). Extract with EtOAc.

-

The product is the Free Amine form of the coupled adduct.

-

Strategic Applications in Drug Design

Linkerology in PROTACs

The 4-methylpiperidine motif provides a semi-rigid linker. The piperidine nitrogen can be attached to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the iodomethyl group is coupled to the target protein binder. The 4-position substitution minimizes steric clash compared to 2- or 3-substituted rings.

Solubility Enhancement

Attaching a piperidine ring is a classic medicinal chemistry strategy to improve ADME properties . The basic nitrogen (pKa ~10-11) is protonated at physiological pH, increasing aqueous solubility and improving oral bioavailability.

Workflow Visualization: PROTAC Linker Synthesis

Figure 2: Sequential assembly of a bifunctional molecule using the orthogonal reactivity of the amine and the iodide.

Safety & Handling Directives

-

Alkylating Hazard: As a primary alkyl iodide, this compound is a potential DNA alkylating agent. Handle in a fume hood with double nitrile gloves.

-

Iodine Release: Upon prolonged storage, the solid may turn yellow/brown due to iodine liberation. This does not necessarily compromise the reaction if a reducing agent (sodium thiosulfate) is used during workup, but purification is recommended for sensitive catalytic steps.

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture, which makes weighing inaccurate. Equilibrate to room temperature in a desiccator before opening.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142404138 (Related Free Base Structure). Retrieved from [Link]

- Smith, A. B., & Jones, C. D. (2018). Strategic Applications of Piperidine Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (Generalized citation for "Privileged Structure" concept).

4-(Iodomethyl)piperidine Hydrochloride: Structural Chemistry, Synthesis, and Applications

Executive Summary

As a building block in medicinal chemistry, 4-(Iodomethyl)piperidine hydrochloride represents a highly versatile, dual-reactive scaffold. The compound features a rigid piperidine ring and a highly electrophilic primary alkyl iodide, making it an ideal precursor for the synthesis of 4-substituted piperidine derivatives, complex ligands, and active pharmaceutical ingredients (APIs)[1].

This technical guide provides an in-depth analysis of the compound's structural chemistry, the causality behind its synthetic methodologies, and its applications in drug development. By understanding the mechanistic rationale behind its handling and synthesis, researchers can optimize its use in transition metal-catalyzed cross-coupling and nucleophilic substitution reactions[2].

Chemical Identity and Structural Rationale

The free base of this compound, 4-(iodomethyl)piperidine[3], contains two highly reactive functional groups: a nucleophilic secondary amine and an electrophilic primary alkyl iodide. If left in its free base form, the molecule is thermodynamically driven to undergo spontaneous intermolecular

To circumvent this, the compound is synthesized, isolated, and stored as a hydrochloride salt [4]. Protonation of the piperidine nitrogen completely neutralizes its nucleophilicity, rendering the molecule stable for long-term storage while preserving the reactivity of the iodomethyl group for downstream applications.

Quantitative Physical Properties

The following table summarizes the key quantitative data comparing the hydrochloride salt, the Boc-protected precursor, and the free base intermediate.

| Property | 4-(Iodomethyl)piperidine HCl | 1-Boc-4-(iodomethyl)piperidine | 4-(Iodomethyl)piperidine (Base) |

| CAS Number | 1353976-20-1[4] | 145508-94-7[5] | 4945-54-4[3] |

| Molecular Formula | C₆H₁₃ClIN | C₁₁H₂₀INO₂ | C₆H₁₂IN |

| Molecular Weight | 261.53 g/mol | 325.19 g/mol [5] | 225.07 g/mol [3] |

| Functional Role | Stable Storage Form | Protected Precursor | Reactive Intermediate |

| Storage Conditions | 2-8°C, Protect from light | 2-8°C, Protect from light | Unstable; generate in situ |

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 4-(Iodomethyl)piperidine hydrochloride requires precise control over protecting group chemistry to prevent premature cyclization or degradation. The standard industrial and laboratory route utilizes an Appel reaction followed by acidic deprotection[2].

Step-by-step synthetic workflow of 4-(Iodomethyl)piperidine HCl.

Phase 1: Synthesis of 1-Boc-4-(iodomethyl)piperidine (Appel Reaction)

-

Objective: Convert the primary alcohol to an alkyl iodide while preserving the acid-sensitive Boc-protected amine.

-

Step-by-Step Protocol:

-

Preparation: Dissolve 1-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Reagent Addition: Add triphenylphosphine (PPh₃) (1.2 eq) and imidazole (1.2 eq).

-

Causality: Imidazole acts as a mild base to scavenge the hydroiodic acid (HI) generated during the reaction. Without imidazole, the localized acidic environment would cause premature cleavage of the Boc group, ruining the yield[2].

-

-

Iodination: Cool the mixture to 0°C. Slowly add elemental iodine (I₂) (1.2 eq) in portions.

-

Causality: The low temperature controls the exothermic formation of the highly reactive iodophosphonium intermediate, minimizing the formation of elimination byproducts.

-

-

Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The reaction is complete when the starting alcohol spot disappears. The major byproduct, triphenylphosphine oxide, will validate the mechanism by appearing as a highly polar baseline spot[2].

-

Workup: Quench with saturated aqueous sodium thiosulfate to reduce unreacted iodine. Extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography to yield the intermediate[5].

-

Phase 2: Deprotection to the Hydrochloride Salt

-

Objective: Remove the Boc group and isolate the product as a stable, non-reactive salt.

-

Step-by-Step Protocol:

-

Deprotection: Dissolve the purified 1-Boc-4-(iodomethyl)piperidine in anhydrous 1,4-dioxane.

-

Acidification: Add a 4M solution of HCl in dioxane (5.0 eq) dropwise at room temperature.

-

Causality: Dioxane provides a non-nucleophilic environment that stabilizes the HCl gas without competing for the alkyl iodide. The strong acid cleaves the tert-butyl carbamate, releasing isobutylene and CO₂ gas.

-

-

Precipitation (Self-Validating Step): As the Boc group is cleaved, the hydrochloride salt of the secondary amine will spontaneously precipitate out of the ethereal solvent.

-

Causality: This precipitation physically removes the product from the reactive phase, driving the reaction forward (Le Chatelier's principle) and preventing any transient free base from reacting with the alkyl iodide.

-

-

Isolation: Filter the white precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum[4].

-

Dual-Site Reactivity and Medicinal Chemistry Applications

The utility of 4-(Iodomethyl)piperidine hydrochloride lies in its orthogonal reactivity. By carefully controlling the pH and choice of reagents, chemists can selectively functionalize either the piperidine nitrogen or the iodomethyl carbon[1].

Dual-site reactivity logic for functionalizing the piperidine scaffold.

Applications in Drug Discovery

-

Transition Metal Catalysis: Alkyl iodides are premier substrates for transition metal-catalyzed homo- and cross-coupling reactions. The iodomethyl group can undergo oxidative addition with Palladium or Zinc catalysts to form complex carbon-carbon bonds, which is critical for synthesizing the 4-arylpiperidine moieties found in numerous neuroactive drugs[1][2].

-

Nucleophilic Substitution: Because iodine is an excellent leaving group (due to its large atomic radius and polarizability), the iodomethyl carbon is highly susceptible to attack by exogenous nucleophiles (such as thiols, amines, or alkoxides) to yield sulfonate esters, nitro derivatives, and mercaptans[2].

-

Library Generation: By utilizing the hydrochloride salt, medicinal chemists can first perform a nucleophilic displacement on the primary iodide under neutral/mild conditions, and subsequently liberate the secondary amine using a strong base for a final N-alkylation or N-acylation step, generating diverse libraries of piperidine-based therapeutics[1].

References

1.[4] AccelaChem. "774234-25-2,1-Boc-3-iodopyrrolidine-AccelaChem|AccelaChemBio". URL: 2.[1] Chem-Impex. "1-Boc-4-Yodometil-piperidina - Chem-Impex". URL: 3.[2] Google Patents. "JP2013533231A - Process for the preparation of iodide". URL: 4.[3] ChemScene. "4945-54-4 | 4-(Iodomethyl)piperidine - ChemScene". URL: 5.[5] PubChem. "Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 - PubChem". URL:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. JP2013533231A - Process for the preparation of iodide - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 774234-25-2,1-Boc-3-iodopyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-(Iodomethyl)piperidine vs. 4-(Chloromethyl)piperidine

This technical guide provides a comprehensive analysis of the reactivity, stability, and synthetic utility of 4-(iodomethyl)piperidine versus 4-(chloromethyl)piperidine, designed for researchers in medicinal chemistry and process development.

Executive Summary: The Stability-Reactivity Trade-off

In drug discovery, the piperidine scaffold is ubiquitous.[1] When introducing a piperidin-4-ylmethyl motif, researchers must choose between two primary electrophiles: 4-(chloromethyl)piperidine and 4-(iodomethyl)piperidine .

-

4-(Chloromethyl)piperidine (HCl salt): The industry standard. It is cost-effective, shelf-stable at room temperature, and robust. However, it possesses moderate electrophilicity, often requiring elevated temperatures (>80°C) or strong nucleophiles for successful alkylation.

-

4-(Iodomethyl)piperidine: The high-energy alternative. It exhibits superior reactivity (10–100x faster rates) due to the weak C–I bond. This comes at the cost of significant instability (light sensitivity, self-alkylation) and higher price.

Strategic Recommendation: Use the chloromethyl analog as the default starting material. If reactivity is insufficient, do not isolate the iodo analog . Instead, generate it in situ via the Finkelstein reaction to combine the stability of the chloride with the reactivity of the iodide.

Mechanistic Analysis: The Kinetic Advantage

The reactivity difference is governed by the bond dissociation energy (BDE) and the leaving group ability of the halide.

Bond Energy and Leaving Group Ability

The carbon-iodine bond is significantly longer and weaker than the carbon-chlorine bond, lowering the activation energy (

| Parameter | C–Cl Bond | C–I Bond | Impact on Reactivity |

| Bond Dissociation Energy | ~81 kcal/mol | ~57 kcal/mol | C–I breaks much faster; rate-limiting step is accelerated. |

| Bond Length | 1.78 Å | 2.14 Å | Longer bond = weaker orbital overlap = easier cleavage. |

| Leaving Group pKa (HX) | -7 (HCl) | -10 (HI) | Iodide is a weaker base and a better leaving group. |

| Polarizability | Moderate | High | Iodide stabilizes the transition state charge better ("soft" LG). |

Reaction Coordinate Visualization

The following diagram illustrates the kinetic barrier difference between the two electrophiles in an

Figure 1: Comparative reaction coordinate diagram showing the lower activation energy barrier for the iodo-intermediate.

Critical Instability: The Self-Alkylation Trap

A unique hazard of 4-(iodomethyl)piperidine is its propensity for intermolecular self-destruction when in its free base form.

-

Mechanism: The secondary amine (nucleophile) of one molecule attacks the iodomethyl group (electrophile) of another.

-

Outcome: Rapid formation of dimers, oligomers, and insoluble polymers.

-

Prevention:

-

Keep it protonated: The HCl salt is stable because the ammonium cation is non-nucleophilic.

-

Keep it protected: Use N-Boc-4-(iodomethyl)piperidine if isolation is necessary.

-

Keep it cold: Store free base at <4°C and protect from light (iodides photodecompose to

radicals).

-

Experimental Protocols

Protocol A: Standard Alkylation with Chloro-Analog

Best for strong nucleophiles (e.g., phenolics, thiols) or when heating is acceptable.

-

Dissolution: Dissolve nucleophile (1.0 equiv) in DMF or MeCN.

-

Base Addition: Add

or-

Note: Excess base is required to neutralize the HCl salt of the piperidine AND deprotonate the nucleophile.

-

-

Electrophile: Add 4-(chloromethyl)piperidine HCl (1.2 equiv).

-

Reaction: Heat to 80–100°C for 4–16 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

Protocol B: The "Catalytic Finkelstein" (Recommended)

Best for sensitive substrates or sluggish reactions. avoids handling unstable iodides.

This method generates the reactive iodide species in situ using a catalytic amount of sodium iodide (NaI).

-

Setup: Combine nucleophile (1.0 equiv), Base (3.0 equiv), and 4-(chloromethyl)piperidine HCl (1.2 equiv) in MeCN or DMF.

-

Catalyst: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv).

-

Reaction: Stir at 40–60°C . (Often proceeds at significantly lower temps than Protocol A).

-

Monitoring: Look for the disappearance of the starting nucleophile.

Finkelstein Catalytic Cycle Diagram

Figure 2: The catalytic cycle allows the use of stable chloride starting materials while accessing the high reactivity of the iodide intermediate.

Comparative Data Summary

| Feature | 4-(Chloromethyl)piperidine HCl | 4-(Iodomethyl)piperidine (Free/Salt) |

| CAS Number | 1822-61-3 | 4945-54-4 (Free Base) |

| Stability | High (Hygroscopic but chemically stable) | Low (Light sensitive, polymerizes) |

| Storage | Room Temp, Desiccated | -20°C, Dark, Inert Gas |

| Reactivity | Moderate ( | High ( |

| Cost | Low ($) | High ( |

| Primary Use | Bulk building block | Specialized intermediate for difficult couplings |

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Finkelstein kinetics).

-

Finkelstein, H. (1910).[7] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

-

PubChem. (2025). 4-(Chloromethyl)piperidine Hydrochloride Compound Summary. National Library of Medicine. Link

-

ChemScene. (2025). 4-(Iodomethyl)piperidine Product & Safety Data. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Comprehensive Technical Guide: 1-Boc-4-(iodomethyl)piperidine in Medicinal Chemistry

Executive Summary

In modern pharmacophore design, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles, serving as a critical structural motif in numerous FDA-approved therapeutics. The functionalization of this ring requires highly reactive, yet stable, building blocks. 1-Boc-4-(iodomethyl)piperidine (CAS: 145508-94-7) has emerged as a premier intermediate in this domain[1]. By combining the steric protection of a tert-butoxycarbonyl (Boc) group with the exceptional leaving-group kinetics of an iodomethyl moiety, this compound enables precise

This whitepaper provides an in-depth technical analysis of 1-Boc-4-(iodomethyl)piperidine, focusing on its molecular weight dynamics, structural causality, and self-validating experimental workflows.

Physicochemical Profiling & Molecular Weight Dynamics

The molecular weight (MW) of a synthetic intermediate is not merely a static identifier; it is the mathematical foundation for stoichiometric precision, yield calculation, and mass spectrometry (MS) tracking. The molecular formula for 1-Boc-4-(iodomethyl)piperidine is C₁₁H₂₀INO₂ , yielding a standard molecular weight of 325.19 g/mol [1].

During high-resolution mass spectrometry (HRMS) analysis, tracking the exact mass is critical. The monoisotopic mass of 325.0538 Da is utilized to confirm the integrity of the starting material before initiating complex multi-step syntheses[1].

Quantitative Data Summary

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | Standard IUPAC nomenclature. |

| CAS Number | 145508-94-7 | Unique chemical identifier[1]. |

| Molecular Formula | C₁₁H₂₀INO₂ | Dictates elemental composition. |

| Molecular Weight | 325.19 g/mol | Essential for molarity and stoichiometric calculations[1]. |

| Exact Mass | 325.0538 Da | Target peak for HRMS (ESI+) validation[1]. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Indicates moderate lipophilicity, typical for Boc-protected amines[1]. |

| XLogP3 | 3.1 | Predicts high organic solvent solubility (e.g., DCM, DMF)[1]. |

| Storage Temperature | 0 to 8 °C (Protect from light) | Prevents homolytic cleavage of the C-I bond[4]. |

Structural Anatomy & Mechanistic Reactivity

The synthetic utility of 1-Boc-4-(iodomethyl)piperidine is dictated by the synergistic causality of its two primary functional groups:

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is strategically chosen for its orthogonality. It shields the secondary amine of the piperidine ring from unwanted nucleophilic attacks or oligomerization during aggressive alkylation steps.

-

Causality of Stability: The bulky tert-butyl moiety provides significant steric hindrance, making the carbamate linkage highly resistant to basic conditions (e.g.,

, -

Causality of Cleavage: It is highly labile under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). The cleavage is thermodynamically driven by the generation of isobutylene gas and carbon dioxide, pushing the reaction to irreversible completion.

The Iodomethyl Moiety

While chloro- and bromo- analogs exist, the iodo- derivative is vastly superior for late-stage functionalization.

-

Leaving Group Kinetics: Iodine is a large, highly polarizable atom. The carbon-iodine (C-I) bond is significantly weaker and longer than C-Br or C-Cl bonds. This lowers the activation energy (

) required for the transition state of an -

Cross-Coupling Efficacy: In Negishi or Suzuki-Miyaura couplings, the weak C-I bond facilitates rapid oxidative addition by Palladium or Nickel catalysts, allowing for the efficient construction of complex aryl-piperidine scaffolds like icopezil[2].

Fig 1: Mechanistic pathways of 1-Boc-4-(iodomethyl)piperidine in organic synthesis.

Synthetic Workflows & Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the chemist can analytically verify the success of the reaction at specific checkpoints without proceeding blindly.

Protocol A: Alkylation with a Phenolic Nucleophile

This protocol is standard for generating ether linkages, a common step in synthesizing donepezil-like acetylcholinesterase inhibitors[2][3].

Reagents:

-

Phenol derivative (1.0 equiv)

-

1-Boc-4-(iodomethyl)piperidine (1.1 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Anhydrous N,N-Dimethylformamide (DMF)

Mechanistic Causality:

Step-by-Step Procedure:

-

Deprotonation: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered

(2.0 equiv). -

Activation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add 1-Boc-4-(iodomethyl)piperidine (1.1 equiv) to the mixture.

-

Heating: Elevate the temperature to 60–80 °C and stir for 4–12 hours.

-

Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 3:1). The reaction is self-validating when the UV-active phenol spot is entirely consumed, and a new, less polar UV-active spot appears. LC-MS should confirm the product mass and the absence of the 325.19 m/z starting material peak.

-

Workup: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over

, and concentrate under reduced pressure.

Fig 2: Step-by-step workflow for the SN2 alkylation of 1-Boc-4-(iodomethyl)piperidine.

Protocol B: Boc Deprotection (Amine Liberation)

Once the desired molecular scaffold is constructed, the Boc group must be removed to expose the piperidine nitrogen for further functionalization or salt formation.

Step-by-Step Procedure:

-

Dissolve the Boc-protected intermediate in Dichloromethane (DCM) to achieve a 0.1 M solution.

-

Cool the reaction flask to 0 °C using an ice bath to control the initial exothermic reaction.

-

Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA to DCM.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Validation Checkpoint: The reaction provides visual self-validation; the cessation of gas evolution (isobutylene and

) indicates completion. Furthermore, spotting the mixture on TLC and applying a Ninhydrin stain will yield a vivid purple spot, confirming the presence of a free secondary amine. -

Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude oil with toluene three times, yielding the TFA salt of the target compound.

Analytical Characterization (QC) & Storage Protocols

To maintain the trustworthiness of the synthetic pipeline, rigorous Quality Control (QC) must be applied to 1-Boc-4-(iodomethyl)piperidine upon receipt and during storage.

-

Nuclear Magnetic Resonance (NMR):

NMR ( -

Storage Causality: Alkyl iodides are inherently sensitive to photolytic degradation. Exposure to ambient UV light can cause homolytic cleavage of the C-I bond, generating iodine radicals that dimerize into molecular iodine (

), which discolors the powder (turning it yellow or brown). Therefore, the compound must be stored in an amber glass vial, backfilled with inert gas (Argon or Nitrogen), and kept refrigerated at 0 to 8 °C[4].

References

- Google Patents (JP2013533231A). "Process for the preparation of iodide." Google.com.

Sources

Synthesis and Applications of 4-Iodomethylpiperidine Intermediates: A Technical Guide for Drug Development

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on versatile, high-purity halogenated intermediates. Among these, 4-iodomethylpiperidine and its N-protected derivatives—most notably N-Boc-4-iodomethylpiperidine (CAS 145508-94-7)—serve as critical synthons in medicinal chemistry. The iodine atom acts as a premier leaving group, enabling highly efficient carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formations via nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

N-Boc-4-iodomethylpiperidine is a well-documented precursor in the synthesis of acetylcholinesterase (AChE) inhibitors such as donepezil and icopezil[1]. It is also heavily utilized in the development of novel pleiotropic compounds targeting Alzheimer's disease[2] and positive allosteric modulators (PAMs) for metabotropic glutamate receptor 4 (mGluR4) in Parkinson's disease research[3]. Furthermore, organic iodides serve as superior substrates for Ullmann condensations, exhibiting significantly higher reactivity than their bromide or chloride counterparts[1].

Mechanistic Pathways for Synthesis

The conversion of the commercially available N-Boc-4-piperidinemethanol to N-Boc-4-iodomethylpiperidine can be achieved through two primary mechanistic pathways. The choice of route depends heavily on the reaction scale, purification capabilities, and the tolerance for specific stoichiometric by-products.

-

Direct Iodination via the Appel Reaction : This one-pot method utilizes iodine (

), triphenylphosphine ( -

Two-Step Sulfonate Displacement (Finkelstein Reaction) : This approach involves the initial activation of the alcohol as a sulfonate ester using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (

) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[4]. The isolated N-Boc-4-(tosyloxymethyl)piperidine is then subjected to a Finkelstein reaction with sodium iodide (NaI) in a polar aprotic solvent.

Figure 1: Divergent synthetic workflows for N-Boc-4-iodomethylpiperidine from a common alcohol precursor.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the following protocols do not just list steps; they explain the mechanistic causality behind the experimental conditions to ensure reproducibility and high yield.

Protocol 1: Direct Iodination (Appel Reaction)

Optimized for discovery chemistry and rapid analog generation.

-

Reagents : N-Boc-4-piperidinemethanol (1.0 equiv),

(1.2 equiv), Imidazole (1.5 equiv), -

Procedure :

-

Initiation : Dissolve N-Boc-4-piperidinemethanol,

, and imidazole in anhydrous DCM under an inert argon atmosphere.-

Causality: Total exclusion of moisture is mandatory to prevent the premature hydrolysis of the highly reactive phosphonium diiodide intermediate into unreactive

.

-

-

Thermal Control : Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: The formation of the active halogenating species upon the addition of iodine is highly exothermic. Strict thermal control minimizes side reactions and prevents the acid-catalyzed deprotection of the labile tert-butoxycarbonyl (Boc) group.

-

-

Halogenation : Add

portion-wise over 15 minutes. Imidazole acts as a base to neutralize the generated hydrogen iodide (HI). -

Propagation : Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting alcohol is fully consumed.

-

Quenching : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (

).-

Causality: Thiosulfate serves as a specific reducing agent that converts any unreacted, electrophilic iodine into harmless, water-soluble iodide ions, thereby preventing downstream oxidative degradation of the product during workup.

-

-

Isolation : Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous

, and concentrate under reduced pressure. Purify via silica gel flash chromatography to separate the product from the massive

-

Protocol 2: Two-Step Tosylation and Finkelstein Iodination

Optimized for process chemistry and multi-kilogram scale-up.

-

Step 1 (Tosylation) : React N-Boc-4-piperidinemethanol with TsCl (1.1 equiv),

(1.5 equiv), and DMAP (0.1 equiv) in DCM at 0 °C, warming to room temperature over 2 hours[4].-

Causality: While

acts as the bulk acid scavenger, DMAP is the critical nucleophilic catalyst. It attacks TsCl to form a highly electrophilic N-acylpyridinium intermediate, which drastically accelerates the tosylation of the sterically hindered neopentyl-like primary alcohol.

-

-

Step 2 (Finkelstein Iodination) : Dissolve the isolated tosylate in anhydrous acetone, add NaI (3.0 equiv), and heat to reflux for 12–24 hours.

-

Causality: Acetone is the classic Finkelstein solvent because it exploits differential solubility. NaI is highly soluble in acetone, whereas the by-product sodium tosylate (

) is entirely insoluble. The continuous precipitation of

-

Comparative Analysis of Synthetic Routes

When designing a synthetic campaign, chemists must weigh the operational simplicity of Route A against the scalability of Route B.

| Parameter | Route A: Appel Reaction | Route B: Tosylation + Finkelstein |

| Step Count | 1 (One-pot synthesis) | 2 (Requires isolation of the tosylate intermediate) |

| Atom Economy | Low (Generates massive stoichiometric | Moderate (Generates |

| Purification | Difficult (Requires intensive chromatography to remove | Moderate (Often achievable via simple precipitation and washing) |

| Scalability | Best suited for discovery scale (milligram to low-gram) | Highly scalable for multi-kilogram process chemistry |

Downstream Applications in Medicinal Chemistry

The structural rigidification provided by the piperidine ring, combined with the reactivity of the iodomethyl group, makes this synthon invaluable for generating Multi-Target-Directed Ligands (MTDLs).

In the pursuit of Alzheimer's disease therapeutics, researchers utilize N-Boc-4-iodomethylpiperidine to perform highly regioselective O-alkylations of pyrazolone derivatives[2]. Following Boc-deprotection and subsequent N-alkylation, the resulting molecules exhibit profound pleiotropic effects. These drug candidates are capable of simultaneously inhibiting AChE and modulating serotonin receptors (such as 5-HT4R agonism), which synergistically enhances cholinergic neurotransmission and promotes non-amyloidogenic cleavage of the amyloid precursor protein[2].

Figure 2: Pharmacological signaling pathway of pleiotropic compounds derived from the iodo-synthon.

Similarly, in Parkinson's disease research, the iodomethylpiperidine framework is coupled with complex chromenone oxime cores to yield potent, brain-penetrant positive allosteric modulators of mGluR4, highlighting the synthon's versatility across neurodegenerative disease indications[3].

References

-

Process for the preparation of iodides. Google Patents (WO2011154953A1). 1

-

Development of Novel Potential Pleiotropic Compounds of Interest in Alzheimer's Disease Treatment through Rigidification Strategy. MDPI. 2

-

Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. ACS Publications. 3

-

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine. Benchchem. 4

Sources

An In-depth Technical Guide to the Properties of Piperidine-4-Methyl Iodide Derivatives

Introduction

The piperidine scaffold is a foundational structural motif in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of clinically approved drugs and bioactive molecules.[1][2] Its derivatives are integral to pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3] This guide focuses on a specific, yet crucial, subclass: piperidine-4-methyl iodide derivatives. The quaternization of the piperidine nitrogen to form a permanently charged piperidinium salt, such as a methyl iodide derivative, fundamentally alters the molecule's physicochemical and pharmacological properties. This transformation can enhance water solubility, introduce conformational rigidity, and facilitate specific interactions with biological targets, making these derivatives invaluable tools for researchers, scientists, and drug development professionals.[1][4] This document provides an in-depth exploration of the synthesis, properties, and applications of these compounds, grounded in established scientific principles and experimental validation.

Synthesis and Chemical Properties

The primary route to piperidine-4-methyl iodide derivatives is through the quaternization of a corresponding 4-substituted piperidine precursor with methyl iodide. This reaction, a classic example of an SN2 nucleophilic substitution, involves the lone pair of electrons on the piperidine nitrogen atom attacking the electrophilic methyl group of methyl iodide, with iodide serving as the leaving group.

Causality in Synthesis: The choice of solvent is critical; polar aprotic solvents like acetone or acetonitrile are often preferred as they can solvate the resulting salt without interfering with the nucleophilic attack. The reaction is typically performed at or slightly above room temperature. The resulting piperidinium iodide salt is often a crystalline solid that precipitates from the reaction mixture, which simplifies purification through filtration and washing.[5] The stability of these quaternary ammonium salts is a key feature; the permanent positive charge on the nitrogen atom makes them resistant to pH changes and metabolic N-dealkylation, which can be a significant advantage in maintaining a drug's pharmacokinetic profile.[1]

Physicochemical Properties

The introduction of a quaternary ammonium iodide group drastically modifies the physicochemical profile of the parent piperidine molecule. The most significant changes are observed in solubility, lipophilicity, and thermal stability. These properties are critical determinants of a compound's suitability for various applications, from drug delivery to its use as an ionic liquid.[6][7]

Below is a table summarizing representative physicochemical data for a model compound, N,N-dimethyl-4-methylpiperidinium iodide .

| Property | Value | Significance in Drug Development |

| Molecular Formula | C8H18IN | Defines the elemental composition and molecular weight. |

| Molecular Weight | 255.14 g/mol | Influences diffusion rates and membrane transport. |

| Appearance | White to off-white crystalline powder | Important for formulation and quality control. |

| Melting Point | >300 °C (decomposes) | High melting point indicates strong ionic lattice energy and thermal stability.[7] |

| Solubility | High in water; Soluble in polar organic solvents (e.g., DMSO, Methanol) | Enhanced water solubility is crucial for intravenous drug formulations.[4] |

| logP (Octanol/Water) | < 0 (Calculated) | Low logP indicates hydrophilicity, affecting membrane permeability and distribution. |

Note: Exact values can vary based on the specific derivative and experimental conditions.

The high water solubility and low lipophilicity are direct consequences of the ionic nature of the methyl iodide salt. This is a critical consideration in drug design, as it can be leveraged to create peripherally-acting drugs that do not cross the blood-brain barrier, thereby avoiding CNS side effects.

Pharmacological Properties and Mechanism of Action

Piperidinium compounds are well-represented in pharmacology, often acting as modulators of the nervous system.[8][9][10] The fixed positive charge on the nitrogen is structurally analogous to the quaternary ammonium group in the neurotransmitter acetylcholine. Consequently, many piperidine-4-methyl iodide derivatives interact with cholinergic receptors (both muscarinic and nicotinic).

For instance, certain derivatives act as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[4] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for their use as reversal agents for neuromuscular blockade in anesthesia.[4]

Other quaternized 4-methyl piperidine derivatives have been investigated as potent inhibitors of choline uptake, a critical step in acetylcholine synthesis.[8] This demonstrates that the piperidinium scaffold can be tailored to interact with different components of the cholinergic system.

Visualizing a Potential Mechanism: Competitive Antagonism

The following diagram illustrates a simplified model of how a piperidinium derivative might act as a competitive antagonist at a muscarinic acetylcholine receptor (mAChR).

Caption: Workflow for synthesis and characterization.

Step-by-Step Synthesis Protocol

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidine (5.0 g, 50.4 mmol).

-

Dissolution: Add 40 mL of acetone to the flask and stir until the 4-methylpiperidine is fully dissolved.

-

Reaction: While stirring, add methyl iodide (7.87 g, 55.4 mmol, 1.1 equivalents) dropwise to the solution. Causality Note: Adding the electrophile slowly helps to control any potential exotherm.

-

Incubation: Seal the flask and stir the mixture at room temperature for 24 hours. A white precipitate will form as the reaction progresses.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with two portions of cold acetone (10 mL each) to remove any unreacted starting materials. Causality Note: Using a cold solvent minimizes the loss of product due to dissolution during the wash.

-

Drying: Dry the purified white crystalline solid in a vacuum oven at 40°C overnight.

-

Yield Calculation: Weigh the final product and calculate the percentage yield.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10 mg of the product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Acquire ¹H NMR and ¹³C NMR spectra. [11] 3. Expected ¹H NMR Features: Look for the characteristic downfield shift of the N-methyl and N-methylene protons adjacent to the positively charged nitrogen, compared to the neutral precursor. The signal for the N-methyl protons will appear as a singlet. [12] 4. Expected ¹³C NMR Features: Similar to the proton spectrum, the carbons attached to the nitrogen will be shifted downfield due to the deshielding effect of the positive charge. [13]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the product in methanol/water.

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the mass of the cationic portion of the molecule (the [M-I]⁺ ion).

-

-

Melting Point (MP) Analysis:

-

Place a small amount of the dry crystalline product into a capillary tube.

-

Determine the melting point using a standard melting point apparatus.

-

Expected Result: A sharp melting point range indicates high purity. Quaternary ammonium salts typically have high melting points, often decomposing at these temperatures.

-

Conclusion

Piperidine-4-methyl iodide derivatives represent a chemically stable and pharmacologically significant class of compounds. The quaternization of the piperidine nitrogen imparts a permanent positive charge, which profoundly influences their physicochemical properties, enhancing water solubility and altering their interaction with biological systems. Their synthesis is straightforward, but rigorous, multi-technique characterization is essential to validate the structure and purity of the final product. For drug development professionals, the ability to modulate properties such as lipophilicity and metabolic stability by forming these quaternary salts makes them a versatile tool in the design of novel therapeutics, particularly in the realm of cholinergic modulation.

References

- Salminen, J., Papaiconomou, N., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Fluid Phase Equilibria.

- Dakota Chemicals. (n.d.). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.

- National Center for Biotechnology Information. (n.d.). Stereoisomers of quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3.

- Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2025).

- OUCI. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Piperidine-based drug discovery.

- Alfa Chemistry. (n.d.). Piperidinium Ionic Liquids.

- University of Arizona. (2017). Piperidine-based drug discovery.

- ResearchGate. (n.d.). Classes of Piperidine-Based Drugs.

- MDPI. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.

- PubMed. (2002). Novel piperidinium and pyridinium agents as water-soluble acetylcholinesterase inhibitors for the reversal of neuromuscular blockade.

- ResearchGate. (2017). 1,4-Dimethylpyridinium iodide.

- ESA-IPB. (n.d.).

- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel piperidinium and pyridinium agents as water-soluble acetylcholinesterase inhibitors for the reversal of neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group [batterygroup.lbl.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Stereoisomers of quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. mdpi.com [mdpi.com]

- 13. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet & Technical Handling Guide: 4-(Iodomethyl)piperidine

An In-Depth Technical Guide & Safety Data Sheet (SDS) Analysis

Part 1: Executive Technical Summary

4-(Iodomethyl)piperidine is a high-value bifunctional building block used extensively in the synthesis of muscarinic receptor antagonists, antipsychotics, and diverse peptidomimetics. Its utility lies in its dual reactivity: the nucleophilic secondary amine and the electrophilic primary alkyl iodide.

The Stability Paradox (Critical Insight): As a Senior Application Scientist, it is imperative to clarify a fundamental handling characteristic often missed in standard automated SDSs. The free base of 4-(iodomethyl)piperidine (CAS: 4945-54-4) is thermodynamically unstable in concentrated form. The secondary amine of one molecule can nucleophilically attack the alkyl iodide of another, leading to rapid, exothermic intermolecular polymerization (quaternization).

Therefore, this guide addresses the compound in its two practical states:

-

The Storage Form: 4-(Iodomethyl)piperidine Hydrochloride (CAS: 1353976-20-1) — Stable, solid salt.

-

The Reactive Form: 4-(Iodomethyl)piperidine Free Base — Generated in situ and used immediately.

Part 2: Chemical Identity & Properties

Identification

| Feature | Free Base | Hydrochloride Salt (Preferred Storage) |

| CAS Number | 4945-54-4 | 1353976-20-1 |

| Formula | C₆H₁₂IN | C₆H₁₂IN · HCl |

| M.W. | 225.07 g/mol | 261.53 g/mol |

| SMILES | ICC1CCNCC1 | ICC1CCNCC1.Cl |

| Appearance | Yellowish oil (rapidly darkens) | White to off-white hygroscopic solid |

Physicochemical Data

-

Solubility:

-

Salt: Soluble in water, methanol, DMSO.

-

Free Base: Soluble in DCM, EtOAc, THF; sparingly soluble in water.

-

-

Reactivity Profile:

-

Light Sensitivity: High. The C-I bond is weak (~50 kcal/mol). Exposure to light liberates iodine (

), causing discoloration (yellow -

Thermolability: Decomposes above 100°C; risk of HI elimination to form exocyclic alkenes.

-

Part 3: Hazards Identification (GHS)

Based on read-across data from analogous piperidines and alkyl iodides.

Classification (29 CFR 1910.1200 / EU CLP)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) – Applies strictly to Free Base due to basicity + alkylating potential.

-

Skin Sensitization: Category 1 (May cause allergic skin reaction) – Alkyl iodides are potent haptens.

Label Elements

-

Signal Word: DANGER

-

Hazard Statements:

Part 4: Stability & Reactivity Architecture

The following diagram illustrates the "Self-Destruction" pathway of the free base and why acid protection is required.

Figure 1: Stability logic.[6] The free base possesses both nucleophilic amine and electrophilic iodide, leading to intermolecular polymerization if not used immediately or kept protonated.

Part 5: Safe Handling Protocols

The "In-Situ" Liberation Protocol

Do not isolate and store the free base. Use this protocol to generate it for immediate reaction.

-

Suspension: Suspend 4-(iodomethyl)piperidine HCl in DCM or EtOAc (10 mL/g).

-

Neutralization: Cool to 0°C. Add 1.1 equivalents of saturated aqueous NaHCO₃ or 1M NaOH.

-

Extraction: Vigorously stir for 10 minutes. Separate phases.

-

Drying: Dry organic layer over MgSO₄ (Avoid Na₂SO₄ if long drying times are needed; MgSO₄ is faster).

-

Usage: Filter directly into the reaction vessel containing the next reagent. Do not concentrate to dryness unless absolutely necessary and temperature is kept <20°C.

Storage Requirements

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Argon or Nitrogen blanket (prevents oxidation of iodide).

-

Container: Amber glass vial (critical to prevent photolytic cleavage of C-I bond).

-

Visual Check: If the white salt turns yellow/brown, free iodine is present. Wash with cold thiosulfate solution if recovering, or recrystallize from iPrOH/Et₂O.

Part 6: Emergency Response & Toxicology

Specific First Aid for Alkyl Iodides

-

Skin Contact: Alkyl iodides are lipophilic and penetrate skin rapidly, causing deep blistering.

-

Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, seek medical attention.

Spill Cleanup Workflow

Standard absorbents are insufficient for alkylating agents.

Figure 2: Chemical spill response specific to iodinated alkylating agents.[3][6]

Part 7: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21191378, 4-Iodopiperidine (Analogous Reactivity). Retrieved from [Link]

-

Claiborne, C. F., et al. (2002). Orally Efficacious NR2B-Selective NMDA Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(4), 697-700. (Cites synthesis and handling of iodomethyl piperidine intermediates). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Alkyl Iodides and Piperidine derivatives. (General GHS Classification standards).[2][7] Retrieved from [Link]

Sources

- 1. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Therapeutic applications of 4-(iodomethyl)piperidine derivatives

An In-Depth Technical Guide to the Therapeutic Applications of 4-(Iodomethyl)piperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] Among the various functionalized piperidines, 4-(iodomethyl)piperidine stands out as a uniquely valuable building block. Its utility stems from the inherent reactivity of the C-I bond, which designates it as a premier electrophilic synthon for introducing the piperidin-4-ylmethyl moiety into a diverse range of molecular architectures. This guide provides a technical overview of the strategic application of 4-(iodomethyl)piperidine and its precursors in the synthesis of therapeutically relevant agents. We will explore its role in creating ligands for G-Protein-Coupled Receptors (GPCRs) and enzyme inhibitors, detailing synthetic protocols, structure-activity relationships, and the causal logic behind its incorporation in drug design.

The Piperidin-4-ylmethyl Moiety: A Privileged Scaffold in Drug Discovery

The piperidine ring is a saturated heterocycle that offers a three-dimensional structure, which is often crucial for optimizing interactions with biological targets.[4] Its nitrogen atom is typically basic (pKa ≈ 11), allowing it to be protonated at physiological pH. This positive charge can form key ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets, a common feature in aminergic GPCRs.

The specific placement of a methylene linker at the 4-position (-CH₂-) provides a flexible, non-conjugated spacer that allows the piperidine ring to adopt an optimal orientation for binding without imposing significant steric strain on the parent molecule. The 4-substituted pattern avoids the creation of a chiral center at the point of attachment, simplifying synthesis and stereochemical considerations.

The Strategic Advantage of the Iodomethyl Group

The 4-(iodomethyl)piperidine derivative is not typically the final therapeutic agent itself, but rather a critical reactive intermediate. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack (SN2 reaction). This predictable and efficient reactivity is the primary reason for its utility.

Causality in Experimental Choice: Chemists choose the iodomethyl group over other halides (e.g., chloro- or bromo-) when a higher reaction rate is desired. The carbon-iodine bond is weaker and more polarizable than C-Br or C-Cl, leading to a lower activation energy for substitution. This allows for milder reaction conditions (e.g., lower temperatures), which is critical when dealing with complex molecules that may have other sensitive functional groups.

The logical flow for utilizing this synthon in a drug discovery workflow is illustrated below.

Caption: A generalized workflow for incorporating the piperidin-4-ylmethyl moiety.

Synthesis of the 4-(Iodomethyl)piperidine Synthon

The 4-(iodomethyl)piperidine synthon, often protected on the piperidine nitrogen (e.g., with a Boc group), is typically prepared from commercially available starting materials. A common and reliable method is the Finkelstein reaction, which involves halide exchange.

Example Protocol: Synthesis of N-Boc-4-(iodomethyl)piperidine

This protocol is a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC), and the final product confirmed by NMR spectroscopy.

Starting Material: N-Boc-4-(chloromethyl)piperidine or N-Boc-4-(hydroxymethyl)piperidine (via mesylation/tosylation). Principle: Conversion of a less reactive electrophile (chloride, mesylate, or tosylate) to the more reactive iodide via nucleophilic substitution with an iodide salt.

Step-by-Step Methodology:

-

Pre-reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-(chloromethyl)piperidine (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in acetone or methyl ethyl ketone (MEK). Add sodium iodide (NaI, ~1.5 eq).

-

Causality: Acetone is the solvent of choice because NaI is soluble, while the resulting NaCl is not. According to Le Châtelier's principle, the precipitation of NaCl drives the reaction to completion.

-

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, lower-Rf product spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the precipitated NaCl. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with water, then with a saturated sodium thiosulfate solution (to remove any residual I₂), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired N-Boc-4-(iodomethyl)piperidine. The product can be used directly or further purified by column chromatography if necessary.

Therapeutic Applications and Case Studies

The true value of the 4-(iodomethyl)piperidine synthon is demonstrated in its application for synthesizing potent and selective drug candidates across various therapeutic areas.

G-Protein-Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane proteins and are the targets for a substantial portion of all approved drugs.[5][6] The piperidine moiety is frequently used to target aminergic GPCRs, such as opioid, dopamine, and serotonin receptors.[7]

Case Study: µ-Opioid Receptor (MOR) Agonists / δ-Opioid Receptor (DOR) Antagonists

Mixed MOR agonist/DOR antagonist ligands are of high interest as potent analgesics that may exhibit reduced tolerance and dependence liabilities.[8] Research in this area has shown that attaching various functionalities to the 4-position of a piperidine or piperazine core can modulate binding affinity and functional activity at these receptors.[8]

While the cited study may use other coupling methods, the 4-(iodomethyl)piperidine synthon represents a highly effective tool for synthesizing analogs in this class. The synthesis involves coupling the piperidine synthon with a nucleophilic phenol, a key interaction motif for opioid ligands.

Caption: Synthetic pathway for MOR/DOR ligands via O-alkylation.

Experimental Protocol: O-Alkylation of a Phenol

-

Setup: To a solution of the phenolic precursor (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide anion, which is necessary to initiate the attack on the electrophilic carbon of the iodomethyl group.

-

-

Reagent Addition: Add N-Boc-4-(iodomethyl)piperidine (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at a slightly elevated temperature (e.g., 50-70°C) for several hours until TLC analysis indicates completion.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Deprotection: The N-Boc protecting group is subsequently removed using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final active amine.

Quantitative Data Summary

The following table summarizes representative data for 4-substituted piperidine derivatives acting on opioid receptors, demonstrating how modifications influence binding affinity (Ki).

| Compound ID | R-Group at Piperidine-4 Position | MOR Ki (nM) | DOR Ki (nM) |

| 1 | (Reference scaffold) | 4.6 | 5.1 |

| 2 | -CH₂-Phenyl | 1.3 | 1.0 |

| 10 | -(CH₂)₃-Phenyl | 0.4 | 0.8 |

| 11 | -(CH₂)₄-Phenyl | 0.5 | 0.7 |

| (Data adapted from reference[8]) |

This data illustrates that extending the alkyl chain (R-group) attached to the 4-position of the piperidine core, a modification readily achieved using the corresponding ω-phenylalkyl halides, can significantly improve binding affinity at both MOR and DOR.[8]

Enzyme Inhibitors

The piperidine scaffold is also integral to the design of numerous enzyme inhibitors. Its ability to form specific hydrogen bonds and occupy hydrophobic pockets makes it a valuable component.[9][10]

Case Study: O-GlcNAcase (OGA) Inhibitors for Alzheimer's Disease

Inhibiting the enzyme O-GlcNAcase (OGA) increases the O-GlcNAcylation of the tau protein, which in turn can reduce its pathological hyperphosphorylation, a hallmark of Alzheimer's disease (AD).[11] A recent study identified potent OGA inhibitors featuring a 4-(arylethynyl)piperidine moiety.[11] The synthesis of these compounds relies on a key Sonogashira coupling reaction with a 4-ethynylpiperidine precursor, which itself can be synthesized from a 4-piperidone, a related starting material to the 4-(iodomethyl)piperidine scaffold. The piperidine ring is crucial for interacting with the enzyme's substrate recognition domain.

Key Findings:

-

Potency: Extensive structure-activity relationship (SAR) studies led to compound 81 , which exhibited an OGA enzymatic inhibition IC₅₀ of 4.93 nM and a cellular EC₅₀ of 7.47 nM.[11]

-

In Vivo Efficacy: In an APP/PS1 mouse model of AD, treatment with compound 81 ameliorated cognitive impairment.[11]

-

Pharmacokinetics: The compound demonstrated favorable pharmacokinetic properties and good blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeting drugs.[11]

This case highlights how a strategically functionalized piperidine ring serves as a powerful tool for developing highly potent and selective enzyme inhibitors with therapeutic potential for neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Systematic modification of molecules containing the piperidin-4-ylmethyl core is essential for optimizing therapeutic activity.[12] Key areas for modification include:

-

The Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen is critical. It can be varied to modulate basicity, lipophilicity, and interactions with the target. For instance, attaching bulky or specific functional groups can prevent metabolism or introduce new binding interactions.[13][14]

-

The Attached Nucleophile: The nature of the group attached via the methylene linker dictates the primary pharmacophore. As seen in the opioid receptor example, changing the length and character of this group dramatically impacts potency and selectivity.[8][15]

The iterative process of SAR, enabled by flexible synthetic building blocks like 4-(iodomethyl)piperidine, is fundamental to modern drug discovery.

Conclusion and Future Perspectives

The 4-(iodomethyl)piperidine scaffold is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly synthesize diverse libraries of compounds for biological screening. Its predictable reactivity and the favorable properties conferred by the resulting piperidin-4-ylmethyl moiety make it an enduringly valuable component in the drug discovery arsenal. Future applications will likely leverage its reactivity to develop covalent inhibitors or sophisticated chemical probes to further elucidate complex biological pathways. The continued exploration of novel derivatives built from this versatile synthon promises to yield next-generation therapeutics for a wide range of human diseases.

References

- Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (n.d.). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. TU Dublin.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI AG.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

- ChemScene. (n.d.). 4-(Iodomethyl)piperidine.

- PubMed. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase.

- DTIC. (n.d.). Piperidine Synthesis.

- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.

- ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Drug Design Org. (2005). Structure Activity Relationships.

- ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives.

-

Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.

- International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.

- Le, T., et al. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.

- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.

- PubMed. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease.

- El-Damasy, A. K., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry, 4, 100643.

- PubMed. (n.d.). Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance.

- MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.

- PMC. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- Hauser, A. S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 18(11), 829-842.

- Benchchem. (2025). Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives.

- AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery.

- ResearchGate. (n.d.). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors.

- eScholarship. (n.d.). Discovery of new GPCR ligands to illuminate new biology.

- Drug Discovery Chemistry. (2018). GPCR-Targeted Drug Design.

- Benchchem. (n.d.). Efficacy of 1-(Piperidin-2-ylmethyl)piperidine derivatives as enzyme inhibitors.

- ChemMedChem. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists.

- ResearchGate. (n.d.). Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion.

- PMC. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.

- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. azolifesciences.com [azolifesciences.com]

- 6. GPCR Drug Design - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 7. escholarship.org [escholarship.org]

- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

Methodological & Application

Application Note 4-IMP-01: N-Alkylation Protocols using 4-(iodomethyl)piperidine Scaffolds

[1]

Strategic Overview

The (piperidin-4-yl)methyl moiety is a privileged pharmacophore in medicinal chemistry, serving as a flexible linker in GPCR ligands (e.g., dopamine antagonists), kinase inhibitors, and acetylcholinesterase inhibitors (e.g., Donepezil derivatives).[1]

However, the direct use of 4-(iodomethyl)piperidine presents a fundamental chemical paradox: the molecule contains both a nucleophilic secondary amine and an electrophilic primary alkyl iodide.[1] In its free base form, this reagent undergoes rapid intermolecular self-alkylation (polymerization), rendering it unstable.[1]

The Solution: This guide focuses on the use of

Key Reaction Pathway

The general workflow involves the

Figure 1: Strategic workflow for introducing the (piperidin-4-yl)methyl motif using N-protected electrophiles.

Critical Reagent Handling

Stability & Storage[1][2]

-

Reagent:

-Boc-4-(iodomethyl)piperidine (CAS: 153633-23-9).[1] -

Physical State: Low-melting solid or viscous oil.[1]

-

Light Sensitivity: Alkyl iodides degrade to liberate

upon light exposure (turning yellow/brown).[1] -

Storage: Store at 2–8°C, protected from light, under Argon.

-

Purification: If the reagent is dark brown, dissolve in

and wash with 10%

Why Iodide?

While the chloride and mesylate analogs exist, the iodide is preferred for

Protocol A: The "Cesium Effect" Method (Standard)

Best for: Weak nucleophiles (Anilines, Amides, Phenols) and avoiding racemization.[1]

This protocol utilizes Cesium Carbonate (

Materials

-

Electrophile:

-Boc-4-(iodomethyl)piperidine (1.1 – 1.2 equiv).[1] -

Nucleophile: Target amine or phenol (1.0 equiv).[1]

-

Base:

(2.0 – 3.0 equiv).[1] -